2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene

Catalog No.
S13077845
CAS No.
649724-44-7
M.F
C19H21BrO2
M. Wt
361.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene

CAS Number

649724-44-7

Product Name

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene

IUPAC Name

2-bromo-9,9-bis(2-methoxyethyl)fluorene

Molecular Formula

C19H21BrO2

Molecular Weight

361.3 g/mol

InChI

InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3

InChI Key

JSXLDOGWYATPTP-UHFFFAOYSA-N

Canonical SMILES

COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCOC

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is a chemical compound characterized by its unique structure, which includes a fluorene backbone substituted with two methoxyethyl groups and a bromine atom at the second position. Its molecular formula is C19H21BrO2C_{19}H_{21}BrO_2, and it has a molecular weight of approximately 361.27 g/mol. The compound exhibits properties that make it useful in various chemical applications, particularly in organic synthesis and materials science.

The reactivity of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is influenced by the presence of the bromine atom, which can undergo nucleophilic substitution reactions. Additionally, the methoxyethyl groups can participate in reactions typical of ether functionalities, such as cleavage under acidic or basic conditions. The compound can also be involved in coupling reactions, particularly in the synthesis of polymers or other complex organic molecules.

While specific biological activity data for 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is limited, compounds with similar structures have been studied for their potential pharmacological effects. Generally, fluorene derivatives are investigated for their anti-cancer properties and as potential agents in other therapeutic areas. Further studies would be necessary to elucidate the specific biological activities of this compound.

The synthesis of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene typically involves several steps:

  • Starting Material: The synthesis begins with fluorene as the base structure.
  • Bromination: Bromine is introduced at the second position of the fluorene ring through electrophilic aromatic substitution.
  • Etherification: The brominated fluorene undergoes etherification with 2-methoxyethyl alcohol to introduce the methoxyethyl substituents.

The detailed synthetic routes often utilize reagents such as sodium hydride or potassium carbonate to facilitate the etherification process and may involve solvents like dimethyl sulfoxide or tetrahydrofuran to enhance reaction efficiency .

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: The compound can be used in the development of polymers and materials with specific electronic properties.
  • Catalysis: It may act as an electron donor in catalytic processes, particularly in Ziegler-Natta polymerization where it enhances selectivity and stereochemistry .

Interaction studies involving 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene focus on its behavior in various chemical environments and its interactions with other reagents during synthetic processes. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications.

Several compounds share structural similarities with 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-9,9-dimethylfluoreneC15H13BrC_{15}H_{13}BrContains two methyl groups instead of methoxyethyl groups; simpler structure .
2-Bromo-9,9-dihexylfluoreneC25H33BrC_{25}H_{33}BrContains hexyl groups; larger aliphatic substituents .
9,9-Bis(methoxymethyl)fluoreneC17H18O3C_{17}H_{18}O_3Lacks bromination; different functional groups .
2-Bromo-9,9-bis(4-methoxybutyl)fluoreneC23H35BrO4C_{23}H_{35}BrO_4Contains longer alkyl substituents; different electronic properties .

The uniqueness of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene lies in its specific combination of bromination and methoxyethyl substitution, which may impart distinct electronic properties suitable for specialized applications in organic chemistry and materials science.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

360.07249 g/mol

Monoisotopic Mass

360.07249 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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